molecular formula C17H26N2O B14186199 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide CAS No. 869993-19-1

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide

Katalognummer: B14186199
CAS-Nummer: 869993-19-1
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: FJFCIAJLHDDRDT-PMPSAXMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide is a chiral compound with a unique structure that includes an amino group, a phenylcyclopropyl group, and an octanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide typically involves the following steps:

    Formation of the phenylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.

    Attachment of the octanamide chain: This step involves the formation of an amide bond between the cyclopropyl group and an octanoic acid derivative.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]hexanamide: Similar structure with a shorter alkyl chain.

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]decanamide: Similar structure with a longer alkyl chain.

    (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide: Similar structure with an even shorter alkyl chain.

Uniqueness

The uniqueness of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

869993-19-1

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide

InChI

InChI=1S/C17H26N2O/c1-2-3-4-8-11-15(18)17(20)19-16-12-14(16)13-9-6-5-7-10-13/h5-7,9-10,14-16H,2-4,8,11-12,18H2,1H3,(H,19,20)/t14-,15+,16+/m1/s1

InChI-Schlüssel

FJFCIAJLHDDRDT-PMPSAXMXSA-N

Isomerische SMILES

CCCCCC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N

Kanonische SMILES

CCCCCCC(C(=O)NC1CC1C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.